An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: Synthesis, Characterization, and Biological Potential
An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, a substituted benzamide derivative with significant potential in medicinal chemistry. This document details the synthesis, physicochemical properties, and explored biological activities of this compound, offering a foundational resource for researchers in drug discovery and development. The synthesis involves a strategic amidation reaction, and the compound's pro-apoptotic and antibacterial properties are discussed, underpinned by established methodologies for their evaluation.
Introduction
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (Figure 1) is a synthetic organic compound characterized by a central benzamide core. This scaffold is prevalent in a multitude of pharmacologically active molecules. The unique combination of a furan moiety, a brominated and methoxylated phenyl ring, suggests a diverse range of potential biological interactions. Furan-containing compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[1][2]. Similarly, substituted benzamides have been extensively investigated for their therapeutic potential, acting as, for example, anti-emetics, antipsychotics, and gastroprokinetics.
This guide aims to provide a detailed technical overview of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, from its molecular construction to its potential therapeutic applications.
Figure 1: Chemical Structure of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide.
Synthesis and Mechanism
The synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is achieved through the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction is a cornerstone of organic synthesis and can be accomplished via several reliable methods.
Synthetic Pathway Rationale
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common strategies include conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents.
Caption: General synthetic workflow for N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide.
Experimental Protocol: Acyl Chloride Method
This protocol describes a robust and widely applicable method for the synthesis of the title compound.
Step 1: Formation of 4-bromo-3-methoxybenzoyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.
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Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a viscous oil or low-melting solid and can be used in the next step without further purification.
Step 2: Amide Coupling
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In a separate flask, dissolve furfurylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the amine solution in an ice bath (0 °C).
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Slowly add the crude 4-bromo-3-methoxybenzoyl chloride (dissolved in a small amount of the same anhydrous solvent) to the stirred amine solution.
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Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion of the reaction, quench the mixture with water.
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Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide as a solid.
Physicochemical Properties
The physicochemical properties of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO₃ | [1][3][4][5] |
| Molecular Weight | 310.14 g/mol | [3][4] |
| CAS Number | 1072944-36-5 | [1][4][5][6] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available in literature | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and furan rings, a singlet for the methoxy group protons, a doublet for the methylene protons, and a triplet for the amide proton. The chemical shifts and coupling constants would be characteristic of the substituted aromatic systems.
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¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy group and the furan ring, and C-Br stretching.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of fragments such as the furan-2-ylmethyl group.
Biological Activity and Potential Applications
Emerging evidence suggests that N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide possesses promising biological activities, particularly in the realms of oncology and infectious diseases.
Pro-Apoptotic Activity in Cancer Cells
Substituted benzamides have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases[7][8].
4.1.1. Plausible Mechanism of Action
While the specific molecular targets of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide are yet to be fully elucidated, it is hypothesized to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.
Caption: Plausible intrinsic pathway of apoptosis induced by the compound.
4.1.2. Experimental Protocol: Annexin V Apoptosis Assay
The Annexin V assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
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Cell Culture and Treatment: Culture a relevant cancer cell line to approximately 70-80% confluency. Treat the cells with varying concentrations of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
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Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Incubate in the dark at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells[9].
Antibacterial Activity
The furan moiety is a well-established pharmacophore in a number of antibacterial agents. It is plausible that N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide exhibits antibacterial properties.
4.2.1. Potential Targets and Mechanism
The mechanism of antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The lipophilic nature of the compound may facilitate its passage through the bacterial cell wall.
4.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
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Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.
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Serial Dilution: Perform a serial two-fold dilution of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide in a 96-well microtiter plate containing the broth medium.
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Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[10][11][12].
Future Perspectives
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on:
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Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its pro-apoptotic and antibacterial effects.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity.
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In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in preclinical animal models.
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Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, and potential biological activities of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide. The straightforward synthesis and the promising indications of pro-apoptotic and antibacterial activities make this compound a molecule of significant interest for further investigation in the field of drug discovery. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.
References
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Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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PubChem. (n.d.). N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide. Retrieved from [Link]
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